molecular formula C16H16N2O2S B5843791 3-ethoxy-N-(phenylcarbamothioyl)benzamide

3-ethoxy-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5843791
M. Wt: 300.4 g/mol
InChI Key: UDXOJCCKAQHURE-UHFFFAOYSA-N
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Description

3-ethoxy-N-(phenylcarbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a phenylcarbamothioyl group, and a benzamide moiety.

Properties

IUPAC Name

3-ethoxy-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-20-14-10-6-7-12(11-14)15(19)18-16(21)17-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXOJCCKAQHURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 3-ethoxybenzoyl chloride with phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-(phenylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(phenylcarbamothioyl)benzamide is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other thiourea derivatives. This uniqueness makes it particularly effective as a corrosion inhibitor and a versatile building block in synthetic chemistry .

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